molecular formula C12H15ClN2O4S B2923790 2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 379255-30-8

2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide

Cat. No.: B2923790
CAS No.: 379255-30-8
M. Wt: 318.77
InChI Key: BCKSUCMCPBJYRS-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthesis of this compound traces its origins to early investigations into sulfonamide derivatives, which gained prominence in the 1930s for their antibacterial properties. However, the incorporation of morpholine and chloroacetamide moieties represents a strategic shift toward targeting non-infectious diseases. Initial synthetic routes, as documented in patents and academic literature, involved nucleophilic substitution reactions between 3-(morpholine-4-sulfonyl)aniline and chloroacetyl chloride under controlled conditions. Early pharmacological screenings revealed its ability to inhibit carbonic anhydrases and tyrosine kinases, enzymes implicated in cancer progression.

A comparative analysis of structurally related compounds, such as 2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide and N-(4-(4-morpholinylsulphonyl)phenyl)acetamide, underscores the critical role of substituent positioning in biological activity. For instance, the methoxy group in the former enhances solubility, while the chloro group in the latter improves electrophilic reactivity.

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Primary Biological Target
This compound Chloro, morpholine sulfonyl 318.78 Carbonic anhydrase IX
N-(4-(4-Morpholinylsulphonyl)phenyl)acetamide Acetamide, morpholine sulfonyl 284.33 Bacterial dihydropteroate synthase
2-Chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide Methoxy, chloro, morpholine sulfonyl 332.80 Tyrosine kinase

Strategic Significance in Medicinal Chemistry Research

The strategic value of this compound lies in its modular structure, which allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic profiles. The morpholine sulfonyl group enhances water solubility and membrane permeability, addressing a common limitation of early sulfonamides. Meanwhile, the chloroacetamide moiety serves as a reactive handle for covalent binding to cysteine residues in enzyme active sites, a mechanism exploited in irreversible inhibition strategies.

Recent work has focused on derivatizing the phenyl ring to explore structure-activity relationships (SAR). For example, substituting the para position with electron-withdrawing groups (e.g., nitro) increases affinity for hypoxia-inducible factor (HIF)-associated targets, while electron-donating groups (e.g., methoxy) improve metabolic stability. These insights have guided the design of second-generation analogs with improved selectivity for cancer-specific isoforms of carbonic anhydrase.

Positioning within Sulfonamide Research Framework

Within the broader sulfonamide research landscape, this compound occupies a niche between classical antibacterial agents and modern targeted therapies. Traditional sulfonamides, such as sulfamethoxazole, act via competitive inhibition of dihydropteroate synthase in folate synthesis. In contrast, this compound exemplifies "hybrid sulfonamides" that combine sulfonamide functionality with auxiliary groups to engage non-folate targets.

Table 2: Evolution of Sulfonamide Therapeutic Applications

Generation Example Compound Primary Application Mechanism of Action
1st Sulfanilamide Antibacterial Dihydropteroate synthase inhibition
2nd Celecoxib Anti-inflammatory Cyclooxygenase-2 inhibition
3rd This compound Anticancer, antimicrobial Carbonic anhydrase/tyrosine kinase inhibition

The morpholine ring, a saturated oxygen-containing heterocycle, further distinguishes this compound by enabling interactions with polar residues in enzyme binding pockets. This feature is absent in first-generation sulfonamides, underscoring the compound’s role in expanding the therapeutic scope of the class.

Current Research Trends and Academic Focus

Contemporary studies prioritize three axes:

  • Oncological Applications : Preclinical models demonstrate potent activity against renal cell carcinoma and glioblastoma, attributed to dual inhibition of carbonic anhydrase IX and receptor tyrosine kinases.
  • Antimicrobial Development : Modifications to the acetamide side chain have yielded analogs with broad-spectrum activity against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa.
  • Synthetic Methodology : Flow chemistry and microwave-assisted synthesis are being explored to improve yield and reduce reaction times, addressing scalability challenges.

Emerging trends include computational docking studies to predict binding modes and resistance mutations, as well as nanoparticle-based delivery systems to enhance tumor targeting. Collaborative efforts between academic institutions and pharmaceutical companies aim to advance lead candidates into clinical trials within the next decade.

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-2-1-3-11(8-10)20(17,18)15-4-6-19-7-5-15/h1-3,8H,4-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKSUCMCPBJYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide, also known as 2-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, is a chemical compound with a molecular weight of 318.78 g/mol . It has several synonyms, including 379255-30-8, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide, and 2-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide .

Here's a summary of its potential applications based on the search results:

Scientific Research Applications
this compound is used in the design and synthesis of aryl thiazolone–benzenesulfonamides . These derivatives have shown potential as inhibitors of carbonic anhydrase IX and have demonstrated anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Anti-Cancer Activity
Aryl thiazolone–benzenesulfonamides, synthesized using this compound, were evaluated for their anti-proliferative activity against breast cancer cell lines. Several compounds showed significant inhibitory effects against both MDA-MB-231 and MCF-7 cell lines, with high selectivity against breast cancer cell lines . For instance, compounds 4b–c, 4e, and 4g–h exhibited significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

Carbonic Anhydrase Inhibition
The compound is utilized in creating benzenesulfonamides that act as enzyme inhibitors against CA IX and CA II . In particular, three sulfonamide derivatives (4e, 4g, and 4h) showed excellent enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM and against CA II with IC50 values of 1.55–3.92 μM, demonstrating remarkable selectivity for CA IX over CA II .

Apoptosis Induction
One derivative, 4e, was found to induce apoptosis in MDA-MB-231 cells, significantly increasing the annexin V-FITC percentage by 22-fold compared to the control .

Anti-bacterial and Anti-biofilm Activities
The benzenesulfonamides synthesized were evaluated for their antibacterial and anti-biofilm activities. Analogues 4e, 4g, and 4h exhibited significant inhibition at 50 μg mL−1 concentration against S. aureus . Compounds 4g and 4h also showed potential anti-biofilm inhibition against K. pneumonia .

Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that compounds 4e, 4g, and 4h possess promising pharmacokinetic properties .

Data Table: Inhibitory Effects and Selectivity

Compound No.CA IX IC50 (μM)CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

Anti-bacterial Activity

Compound No.K. pneumoniaS. aureus
4eNot Available80.69%
4g79.46%69.74%
4h77.52%68.30%

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Positional Isomers

  • 2-Chloro-N-[4-(morpholine-4-sulfonyl)-phenyl]-acetamide (CAS 35959-60-5) : This positional isomer substitutes the morpholine sulfonyl group at the para position of the phenyl ring. While it shares similar solubility properties, the para substitution may alter steric interactions in biological targets compared to the meta-substituted parent compound .
  • This derivative is commercially available for research purposes .

Functional Group Variations

  • 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) : Replaces the morpholine sulfonyl group with a trifluoromethyl substituent. This compound exhibits strong repellent activity against Aedes aegypti mosquitoes (IC₅₀: 0.8 μM) but lacks the sulfonyl group’s hydrogen-bonding capacity, reducing solubility in polar solvents .
  • 2-Chloro-N-(2,6-dinitrophenyl)acetamide (14) : Features nitro groups at the 2- and 6-positions, enhancing electron-withdrawing effects. This structural change increases reactivity in nucleophilic substitution reactions but may reduce bioavailability due to higher molecular weight .

Pharmacological and Agrochemical Analogues

Anticancer Derivatives

  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): A thiadiazole derivative with a phenoxy substituent. It demonstrated potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀: 1.8 μM), surpassing the reference drug 5-fluorouracil. The thiadiazole ring enhances π-π stacking interactions with cellular targets, a feature absent in the parent compound .

Pesticide Analogues

  • Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) : A herbicide with a branched alkyl chain and methoxy group. Its efficacy arises from prolonged soil persistence and inhibition of very-long-chain fatty acid synthesis. The morpholine sulfonyl group in the parent compound may reduce environmental persistence compared to metolachlor’s methoxy substituent .
  • Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide): Similar to metolachlor but with an ethoxymethyl group.

Physicochemical and Pharmacokinetic Comparisons

Compound LogP Molecular Weight (g/mol) Biological Activity Key Structural Feature
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide 1.9* 332.8 Under investigation Meta-morpholine sulfonyl
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) 3.2 237.6 Mosquito repellent (IC₅₀: 0.8 μM) Trifluoromethyl group
Metolachlor 3.0 283.8 Herbicide (soil half-life: 30–90 days) Methoxy-branched alkyl chain
Compound 7d (thiadiazol-2-yl derivative) 2.5 415.9 Anticancer (IC₅₀: 1.8 μM) Thiadiazole-phenoxy hybrid

*Predicted using fragment-based methods.

Biological Activity

2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical formula: C12H15ClN2O3S. Its structure includes a chloro substituent, a morpholine sulfonyl group, and an acetamide functional group. These features suggest potential interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens:

Compound MIC (µg/mL) MBC (µg/mL) Pathogen
Derivative 10.220.25Staphylococcus aureus
Derivative 20.300.35Escherichia coli
Derivative 30.150.20Klebsiella pneumoniae

These findings indicate that the compound has potential as an antimicrobial agent, particularly against gram-positive and gram-negative bacteria .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7:

Compound IC50 (µM) Cell Line
Compound A12.27MDA-MB-231
Compound B0.52MCF-7

These compounds were found to inhibit key enzymes associated with cancer proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives revealed that certain modifications to the morpholine sulfonamide structure significantly enhanced antimicrobial efficacy. The most active derivative showed remarkable synergy when combined with standard antibiotics like Ciprofloxacin, reducing MIC values considerably .

Case Study 2: Cancer Cell Apoptosis Induction

In another investigation, a derivative of the compound was tested for its ability to induce apoptosis in breast cancer cells. The results indicated a substantial increase in apoptotic markers compared to control groups, suggesting that structural modifications can lead to enhanced anticancer properties .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like DNA gyrase and DHFR, which are critical in DNA replication and synthesis.
  • Biofilm Disruption : It demonstrates significant antibiofilm activity against pathogens like Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide for high purity and yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting chloroacetyl chloride with a substituted aniline precursor (e.g., 3-(morpholine-4-sulfonyl)aniline) in the presence of a base like triethylamine or pyridine. For example, refluxing in toluene with catalytic triethylamine under anhydrous conditions for 4–6 hours yields the acetamide derivative. Reaction progress should be monitored via TLC (toluene:acetone, 7:3 ratio) to confirm completion . Post-synthesis, recrystallization from ethanol or toluene is recommended to improve purity .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography remains the gold standard for unambiguous structural confirmation. SHELXL (a subset of the SHELX suite) is widely used for refining crystal structures, especially for analyzing hydrogen bonding patterns (e.g., N–H⋯O interactions in acetamide derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR should confirm the morpholine sulfonyl group (δ ~3.6–3.8 ppm for morpholine protons) and the chloroacetamide backbone (δ ~4.2 ppm for CH2_2Cl) .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z for C12_{12}H14_{14}Cl2_2N2_2O4_4S: 368.0 [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer: Discrepancies often arise from solvation effects, conformational flexibility, or off-target interactions. To address this:

  • Perform molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .
  • Validate docking results using orthosteric binding assays (e.g., SPR or ITC) to measure binding affinities directly.
  • Compare with structurally similar analogs (e.g., N-(3-chloro-4-fluorophenyl)acetamide derivatives) to identify activity cliffs caused by minor substituent changes .

Q. What is the role of the morpholine-4-sulfonyl group in modulating this compound’s interactions with biological targets?

Methodological Answer: The morpholine sulfonyl moiety enhances solubility and hydrogen-bonding capacity. Key interactions include:

  • Hydrogen bonding : Sulfonyl oxygen atoms act as acceptors with residues like Ser/Thr in kinase binding pockets.
  • Conformational rigidity : The morpholine ring restricts rotational freedom, improving binding specificity.
  • Comparative studies with non-sulfonylated analogs (e.g., 2-chloro-N-phenylacetamide) show reduced target affinity, confirming the sulfonyl group’s critical role .

Q. How can researchers design electrochemical studies to evaluate this compound’s corrosion inhibition properties?

Methodological Answer:

  • Use potentiodynamic polarization (PDP) in 0.1 M HCl to measure corrosion current density (icorri_{corr}) and inhibition efficiency. Derivatives with electron-withdrawing groups (e.g., chloro, sulfonyl) typically exhibit higher efficiency due to stronger adsorption on metal surfaces .
  • Complement with EIS (electrochemical impedance spectroscopy) to analyze surface coverage and charge-transfer resistance.
  • Compare with structurally related inhibitors like 2-chloro-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide to establish structure-activity relationships .

Q. What strategies are effective for synthesizing sulfur-containing heterocycles from this acetamide derivative?

Methodological Answer:

  • Cyclocondensation : React with thiourea or thiosemicarbazide in acidic conditions to form thiazole or thiadiazole rings. For example, POCl3_3-mediated cyclization of 2-chloro-N-(substituted phenyl)acetamides yields aminotriazolothiadiazines .
  • Mitsunobu reaction : Couple with thiols or selenols to introduce sulfur/selenium atoms at the chloro position, enabling access to bioactive derivatives (e.g., 2-hydroselenoacetamides) .

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